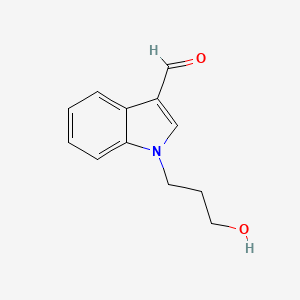

1-(3-羟基丙基)-1H-吲哚-3-甲醛

描述

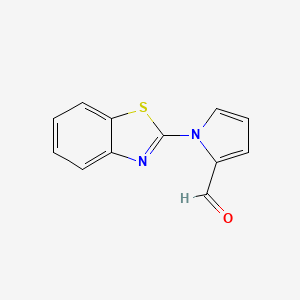

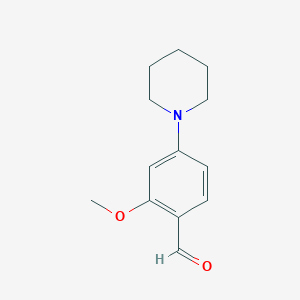

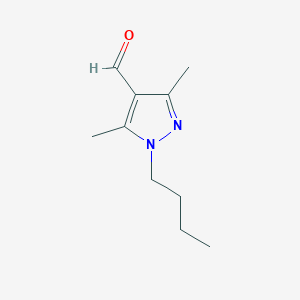

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde (HICA) is an aromatic aldehyde compound that is used in a variety of scientific research applications. It is a colorless liquid with a strong odor, and is soluble in water and ethanol. HICA is a metabolite of the amino acid leucine, and is found in a variety of foods, including dairy products and some fruits and vegetables. HICA has a variety of biochemical and physiological effects, and is used in a number of laboratory experiments.

科学研究应用

Polymer Industry

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde: can be a precursor in the synthesis of 1,3-Propanediol (1,3-PDO) , which is a valuable monomer in the polymer industry . 1,3-PDO is used to produce polytrimethylene terephthalate (PTT), a polymer known for its durability and elasticity, commonly used in textiles and plastics.

Green Chemistry

The hydroxy-propyl side chain of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde could be leveraged in green chemistry applications. Its potential to be derived from renewable feedstocks makes it an attractive compound for developing sustainable chemical processes .

Bioproduction Systems

This compound could play a role in the optimization of bioproduction systems. Its structural components might be involved in metabolic pathways for producing bio-based chemicals, serving as a building block for more complex molecules .

Synthetic Biology

In synthetic biology, the compound could be used to study and engineer biosynthetic pathways. Its indole ring, in particular, could be a key moiety in the design of new biological routes for the production of industrially relevant chemicals .

属性

IUPAC Name |

1-(3-hydroxypropyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-7-3-6-13-8-10(9-15)11-4-1-2-5-12(11)13/h1-2,4-5,8-9,14H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVVKWWCJMWYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)

![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)